

comparing reactivity of fluorinated vs non-fluorinated pyridine boronic acids

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Compound of Interest

Compound Name: (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

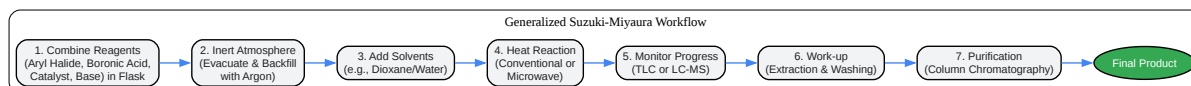
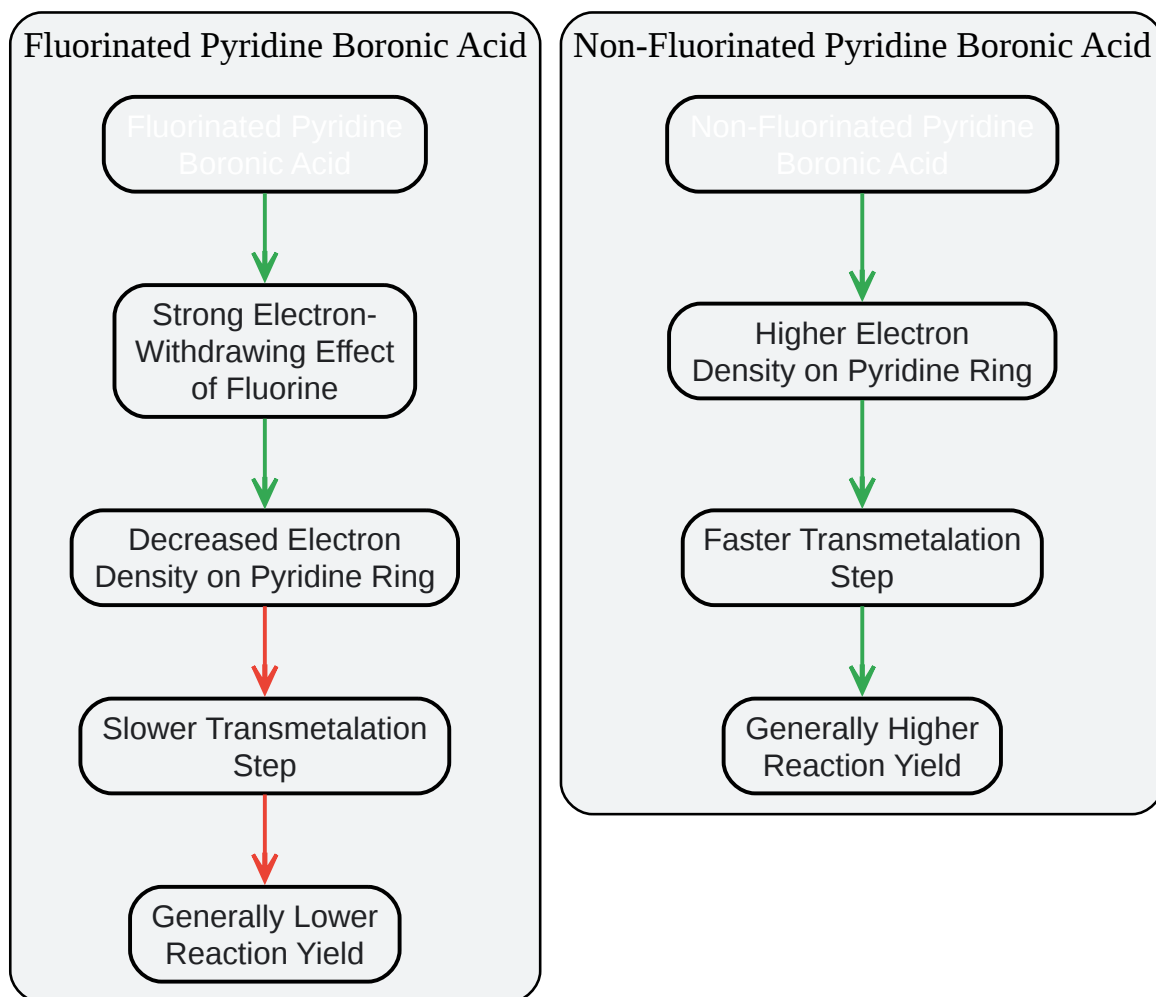
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The Impact of Fluorination on Reactivity

Fluorine is the most electronegative element, and its incorporation into a pyridine ring significantly influences the reactivity of the corresponding boronic acid in Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring.^[1] This, in turn, increases the Lewis acidity of the boronic acid moiety.

While increased Lewis acidity can sometimes be beneficial in catalytic cycles, it can be detrimental in the context of Suzuki-Miyaura coupling with pyridine boronic acids. The transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-limiting step.^[1] It has been observed that pyridine boronic acids with electron-donating or only slightly electron-withdrawing groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.^[1] Consequently, the more electron-rich, non-fluorinated pyridine boronic acids are generally expected to exhibit higher reactivity in this transformation.^[1]



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References

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